

# A Technical Guide to 4,5-Dichloro-6-ethylpyrimidine

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## Compound of Interest

Compound Name: **4,5-Dichloro-6-ethylpyrimidine**

Cat. No.: **B050653**

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **4,5-dichloro-6-ethylpyrimidine**, a heterocyclic compound of interest in synthetic and medicinal chemistry. It covers the compound's chemical identity, physical properties, a detailed experimental protocol for its synthesis, and its context within the broader landscape of pyrimidine derivatives in drug discovery.

## Compound Identification and Properties

**4,5-Dichloro-6-ethylpyrimidine** is a substituted pyrimidine ring. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is indeed **4,5-dichloro-6-ethylpyrimidine**.<sup>[1]</sup> It is a valuable building block or intermediate in the synthesis of more complex molecules.

Table 1: Chemical Identifiers and Computed Properties

Identifier/Property	Value	Source
Molecular Formula	$C_6H_6Cl_2N_2$	<a href="#">PubChemLite[1]</a>
IUPAC Name	4,5-dichloro-6-ethylpyrimidine	<a href="#">PubChemLite[1]</a>
InChI	<chem>InChI=1S/C6H6Cl2N2/c1-2-4-5(7)6(8)10-3-9-4/h3H,2H2,1H3</chem>	<a href="#">PubChemLite[1]</a>
InChIKey	RPVZESOQOOPTGU-UHFFFAOYSA-N	<a href="#">PubChemLite[1]</a>
SMILES	<chem>CCC1=C(C(=NC=N1)Cl)Cl</chem>	<a href="#">PubChemLite[1]</a>
Molecular Weight	177.03 g/mol	<a href="#">PubChemLite[1]</a>
Monoisotopic Mass	175.9908 Da	<a href="#">PubChemLite[1]</a>

| Predicted XlogP | 2.6 | [PubChemLite\[1\]](#) |

Table 2: Predicted Collision Cross Section (CCS) Data

Adduct	m/z	Predicted CCS ( $\text{\AA}^2$ )
$[\text{M}+\text{H}]^+$	<b>176.99808</b>	<b>129.2</b>
$[\text{M}+\text{Na}]^+$	198.98002	140.7
$[\text{M}-\text{H}]^-$	174.98352	129.7
$[\text{M}+\text{NH}_4]^+$	194.02462	148.4
$[\text{M}+\text{K}]^+$	214.95396	136.1

Data calculated using CCSbase and reported by PubChemLite.[\[1\]](#)

## Synthesis and Experimental Protocols

The synthesis of **4,5-dichloro-6-ethylpyrimidine** is a multi-step process. A documented method involves the condensation of an alkyl 2-chloro-3-oxopentanoate with a formamidinium salt, followed by chlorination.[\[2\]](#)

## Experimental Protocol: Two-Step Synthesis of **4,5-Dichloro-6-ethylpyrimidine**[2]

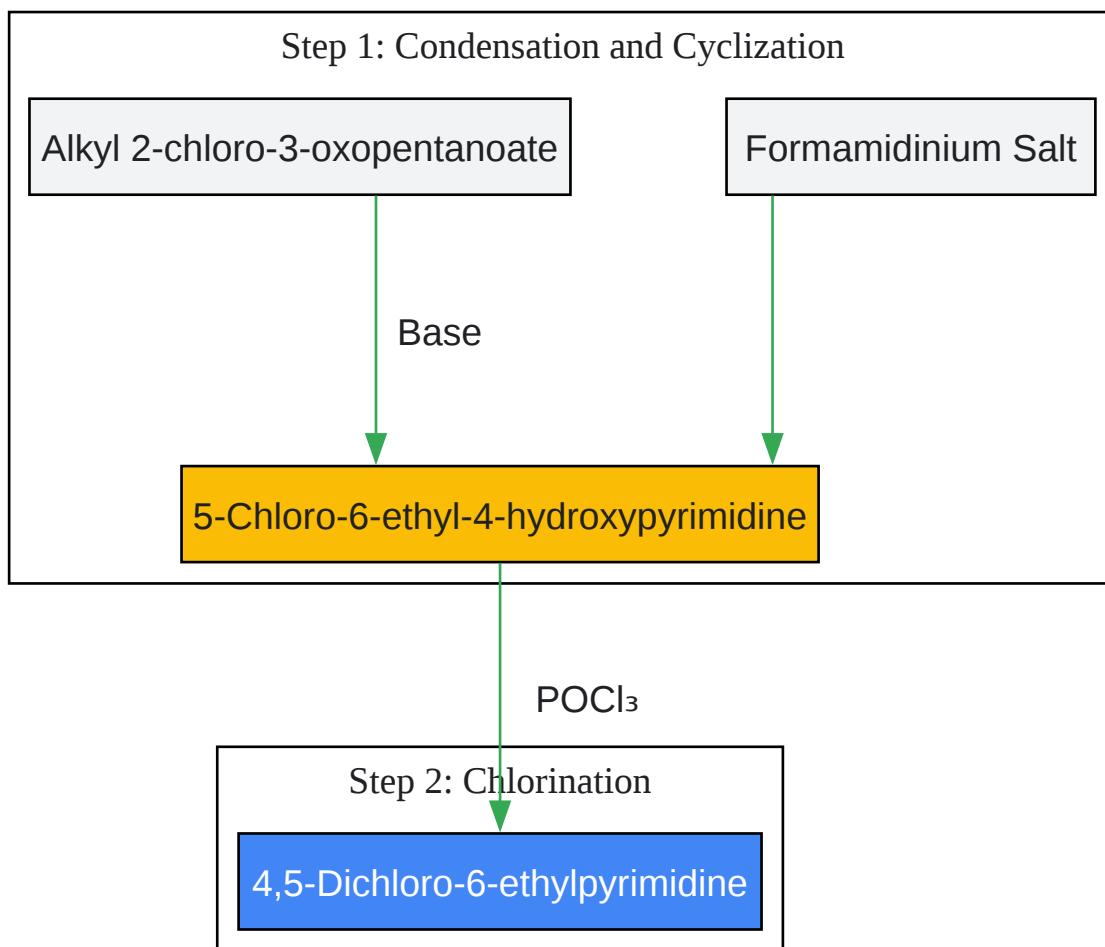
### Step 1: Synthesis of 5-Chloro-6-ethyl-4-hydroxypyrimidine

- Reactants: Alkyl 2-chloro-3-oxopentanoate and a Formamidinium salt (e.g., formamidine hydrochloride).
- Base: A suitable base is added to facilitate the condensation reaction.
- Procedure: The alkyl 2-chloro-3-oxopentanoate is condensed with the formamidinium salt in the presence of a base. This cyclization reaction forms the pyrimidine ring, resulting in the intermediate, 5-chloro-6-ethyl-4-hydroxypyrimidine. The specific solvent, temperature, and reaction time would be optimized based on the scale and specific reactants used.

### Step 2: Chlorination to **4,5-Dichloro-6-ethylpyrimidine**

- Reactant: 5-Chloro-6-ethyl-4-hydroxypyrimidine (from Step 1).
- Chlorinating Agent: Phosphoryl chloride ( $\text{POCl}_3$ ).
- Procedure: The intermediate 5-chloro-6-ethyl-4-hydroxypyrimidine is treated with phosphoryl chloride. This reaction substitutes the hydroxyl group at the 4-position with a chlorine atom, yielding the final product, **4,5-dichloro-6-ethylpyrimidine**.[2] The reaction is typically performed under reflux, and the excess  $\text{POCl}_3$  is removed under reduced pressure post-reaction. The crude product is then purified, often by pouring it into ice water followed by extraction and crystallization.

The following diagram illustrates the general workflow for this synthesis.

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Caption: Synthesis workflow for **4,5-Dichloro-6-ethylpyrimidine**.

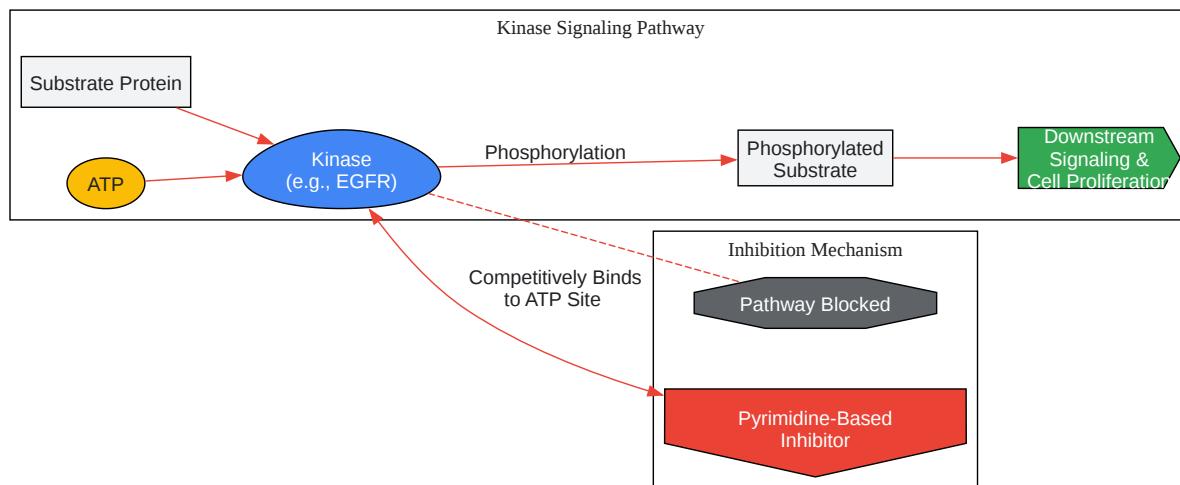
## Role in Drug Development and Medicinal Chemistry

Pyrimidine derivatives are a cornerstone in medicinal chemistry due to their presence in the nucleobases of DNA and RNA.<sup>[3]</sup> This structural motif is found in a wide array of therapeutic agents, including anticancer, antiviral, and antimicrobial drugs.<sup>[3]</sup> Dichlorinated pyrimidines, such as **4,5-dichloro-6-ethylpyrimidine**, serve as versatile intermediates. The two chlorine atoms provide reactive sites for nucleophilic aromatic substitution, allowing for the strategic introduction of various functional groups to build a library of potential drug candidates.

For instance, substituted pyrimidines are crucial in the development of kinase inhibitors for cancer therapy.<sup>[4]</sup> Many of these inhibitors target specific enzymes like the Epidermal Growth

Factor Receptor (EGFR), whose mutation can lead to uncontrolled cell growth in non-small cell lung cancer.<sup>[4]</sup> The pyrimidine core acts as a scaffold to correctly orient the pharmacophoric groups within the ATP-binding site of the kinase.

The diagram below illustrates the general principle of how a pyrimidine-based inhibitor functions.



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Caption: General mechanism of pyrimidine-based kinase inhibitors.

While **4,5-dichloro-6-ethylpyrimidine** itself is not an active drug, its structural features make it a key starting material for the synthesis of such targeted therapies. Researchers can leverage its reactivity to explore new chemical space in the ongoing development of novel and more effective pharmaceuticals.

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## References

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- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFR790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to 4,5-Dichloro-6-ethylpyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b050653#4-5-dichloro-6-ethylpyrimidine-iupac-name\]](https://www.benchchem.com/product/b050653#4-5-dichloro-6-ethylpyrimidine-iupac-name)

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